Technical Monograph: (1S)-1-[4-(Benzyloxy)phenyl]ethan-1-ol
Technical Monograph: (1S)-1-[4-(Benzyloxy)phenyl]ethan-1-ol
[1][2]
Executive Summary
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol (CAS 119776-17-9) is a high-value chiral building block used primarily in the asymmetric synthesis of pharmaceutical intermediates, particularly for adrenergic receptor agonists and antagonists.[1][2] As a protected derivative of (S)-4-(1-hydroxyethyl)phenol, it serves as a critical scaffold for introducing chirality into benzylic positions without compromising the phenolic moiety, which remains masked by the benzyl group until late-stage deprotection.
This guide details the physicochemical profile, validated synthetic routes (biocatalytic and chemocatalytic), and analytical characterization standards required for its deployment in drug development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Parameter | Technical Specification |
| CAS Registry Number | 119776-17-9 |
| IUPAC Name | (1S)-1-[4-(phenylmethoxy)phenyl]ethanol |
| Synonyms | (S)-1-(4-Benzyloxyphenyl)ethanol; (S)-4-Benzyloxy-α-methylbenzyl alcohol |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| SMILES | CC1=CC=C(OCC2=CC=CC=C2)C=C1 |
| Stereochemistry | (S)-Enantiomer (Levorotatory in CHCl₃) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, CHCl₃, DCM; Insoluble in water |
Structural Significance
The compound features a chiral benzylic alcohol motif protected by a benzyl ether . The (S)-configuration at the C1 position is critical for biological activity in downstream targets, as adrenergic receptors often exhibit strict stereoselectivity (e.g., the Eutomer concept in beta-blockers).
Synthetic Pathways & Process Chemistry[11][14]
To achieve high enantiomeric excess (>99% ee), two primary methodologies are employed: Biocatalytic Kinetic Resolution (preferred for mild conditions) and Asymmetric Transfer Hydrogenation (preferred for scale-up).
Method A: Biocatalytic Kinetic Resolution (Novozyme 435)
This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-enantiomer from a racemic mixture, leaving the desired (S)-alcohol unreacted.
Reaction Logic:
-
Enzyme: Novozyme 435 (immobilized CAL-B).
-
Acyl Donor: Vinyl acetate (irreversible donor, driving equilibrium).
-
Solvent: n-Hexane or MTBE (hydrophobic solvents enhance lipase activity).
Protocol:
-
Substrate Preparation: Dissolve racemic 1-[4-(benzyloxy)phenyl]ethanol (1.0 eq) in n-hexane (0.1 M concentration).
-
Acyl Donor Addition: Add vinyl acetate (3.0 eq).
-
Biocatalysis: Add Novozyme 435 (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by chiral HPLC until the conversion reaches 50% (approx. 24-48 h). The (R)-isomer is converted to the acetate ester.[3]
-
Work-up: Filter off the enzyme (reusable). Evaporate solvent.[4][5]
-
Purification: Separate the (S)-alcohol (polar) from the (R)-acetate (non-polar) via silica gel column chromatography (Eluent: Hexane/EtOAc 8:1).
Method B: Asymmetric Transfer Hydrogenation (ATH)
Direct reduction of the ketone precursor, 1-[4-(benzyloxy)phenyl]ethanone (CAS 54696-05-8), using a ruthenium catalyst.
Reaction Logic:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori catalyst).
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
-
Selectivity: The (S,S)-ligand typically induces the formation of the (S)-alcohol via a metal-ligand bifunctional mechanism.
Protocol:
-
Charge: In a reactor, combine the ketone (1.0 eq) and Ru-catalyst (0.5 mol%).
-
Solvent: Add anhydrous DMF or DCM.
-
Reductant: Slowly add HCOOH/Et₃N mixture at 0°C.
-
Reaction: Stir at 25°C for 12 hours. Monitor for disappearance of ketone.
-
Quench: Add water and extract with EtOAc.
-
Purification: Recrystallization from hexanes/isopropanol to upgrade ee if necessary.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. The direct ATH route (blue arrow) is atom-economical, while kinetic resolution offers high purity via separation.
Analytical Characterization & Quality Control
Trustworthy data is the bedrock of chiral chemistry. The following methods validate the identity and purity of CAS 119776-17-9.
Chiral HPLC Method
To determine Enantiomeric Excess (% ee).[6][7][8][9]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemate standard).
Optical Rotation[4][5][7][13][18]
-
Instrument: Polarimeter (Sodium D line, 589 nm).[10]
-
Condition:
or . -
Solvent: Chloroform (CHCl₃) or Ethanol.
-
Expected Value: Negative rotation (-).
-
Note: Analogs like (S)-1-(4-methoxyphenyl)ethanol show
(c=1, CHCl₃).[11] Expect similar magnitude for the benzyloxy derivative.
-
NMR Spectroscopy[7][10][18]
-
¹H NMR (400 MHz, CDCl₃):
7.30-7.45 (m, 5H, Bn-Ar), 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.05 (s, 2H, OCH₂Ph), 4.85 (q, 1H, CH-OH), 1.48 (d, 3H, CH₃). -
Diagnostic Signal: The quartet at ~4.85 ppm confirms the secondary alcohol; the singlet at 5.05 ppm confirms the benzyl protection.
Pharmaceutical Applications
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol acts as a "masked" chiral synthon. The benzyl group protects the phenol from oxidation or side reactions during amine coupling steps.
Adrenergic Agonist Synthesis
The compound is a precursor to Ritodrine (a tocolytic used to stop premature labor) and similar phenylethanolamine drugs.
-
Mechanism: The hydroxyl group is converted to a leaving group (mesylate/tosylate) with retention of configuration (if double inversion is planned) or inversion (SN2), followed by displacement with an amine.
-
Deprotection: The benzyl group is removed via catalytic hydrogenolysis (H₂/Pd-C) in the final step to reveal the active phenol.
Chiral Resolution Agents
High-purity (1S)-alcohol can be used to synthesize chiral esters or ethers, serving as resolving agents for racemic acids or amines in early-stage drug discovery.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40472469, (1S)-1-[4-(benzyloxy)phenyl]ethanol. Retrieved from [Link]
- Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
- Royal Society of Chemistry.ChemSpider Record for (S)-1-(4-Benzyloxyphenyl)ethanol.
Sources
- 1. 85686-16-4|((4-Methoxyphenoxy)methylene)dibenzene|BLD Pharm [bldpharm.com]
- 2. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (S)-(-)-1-苯乙醇 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 9. websites.nku.edu [websites.nku.edu]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
